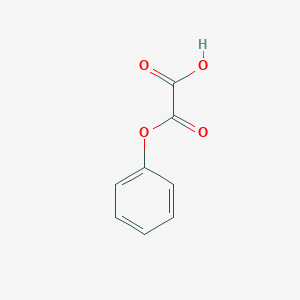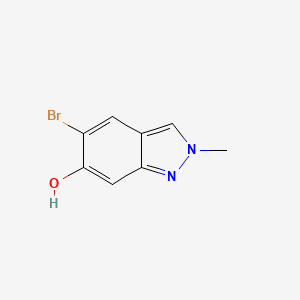
5-Bromo-2-methyl-2H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-2H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol typically involves the formation of the indazole core followed by bromination and methylation. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by selective bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . Methylation at the 2-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to minimize byproducts and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced forms such as 5-Bromo-2-methyl-2H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-methyl-2H-indazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-2H-indazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity, which is crucial for cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2H-indazol-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-2-methyl-2H-indazol-6-ol: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-Bromo-2-methyl-2H-indazol-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
5-bromo-2-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)8(12)3-7(5)10-11/h2-4,12H,1H3 |
Clé InChI |
TWNDCMIQVLUIPI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C=C(C(=CC2=N1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
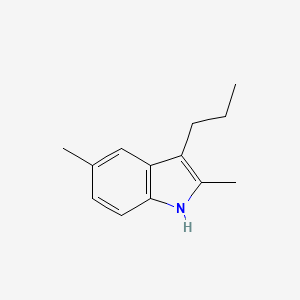
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
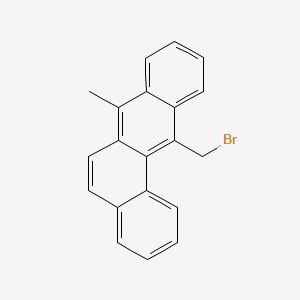


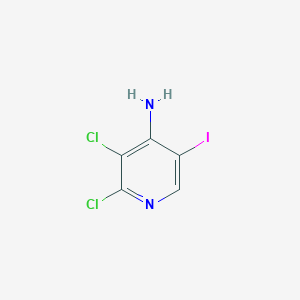

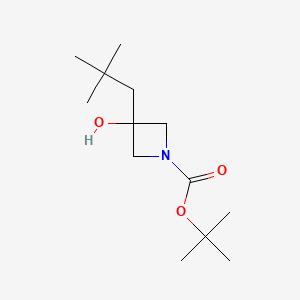
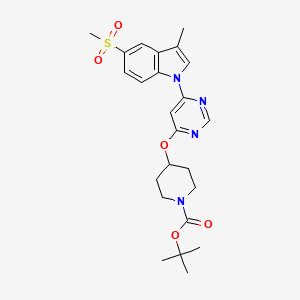
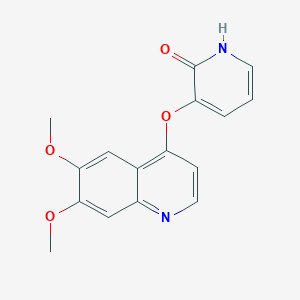
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)

